Patamostat

Acute Pancreatitis In Vivo Pharmacology Protease Inhibition

Acute pancreatitis researchers frequently encounter inconsistent in vivo efficacy with standard serine protease inhibitors, leading to equivocal results and wasted resources. Patamostat (E-3123) directly resolves this gap with demonstrated superiority over nafamostat in reducing mortality and histopathological damage in rat and rabbit models. • Trypsin IC50 = 39 nM - over 240-fold more potent than gabexate (IC50 = 9.4 µM), enabling lower working concentrations and reduced off-target risk • Validated broad-spectrum profile: trypsin (39 nM), plasmin (950 nM), thrombin (1.9 µM) - a defined fingerprint suited to disrupted protease cascades in DIC and pancreatitis • Well-characterized reference standard for benchmarking novel trypsin inhibitors in computational and experimental chemistry programs

Molecular Formula C20H20N4O4S
Molecular Weight 412.5 g/mol
CAS No. 114568-26-2
Cat. No. B044767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatamostat
CAS114568-26-2
Synonyms4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate
E 3123
E-3123
E3123
Molecular FormulaC20H20N4O4S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
InChIInChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23)
InChIKeyILRQPCQIFIURTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patamostat Identity and Baseline Overview


Patamostat (E-3123) is a synthetic, low-molecular-weight serine protease inhibitor [1]. It is characterized by a core 4-guanidinobenzoate structure, with a molecular formula of C20H20N4O4S and a molecular weight of 412.5 g/mol [2]. Its primary mechanism involves potent, reversible inhibition of key trypsin-like serine proteases, establishing it as a significant tool in the study of acute pancreatitis, disseminated intravascular coagulation (DIC), and other protease-mediated pathological processes [1].

Patamostat Differentiation Evidence


The class of synthetic serine protease inhibitors (e.g., camostat, nafamostat, gabexate) is highly heterogeneous in terms of potency, target selectivity, and in vivo efficacy. Substituting one for another based solely on the shared mechanism of action is not scientifically valid. As demonstrated by the quantitative evidence in Section 3, Patamostat (E-3123) exhibits a unique potency profile against key targets like trypsin compared to analogs like gabexate and camostat [1]. Crucially, it has shown superior in vivo efficacy in head-to-head studies against nafamostat in experimental acute pancreatitis models [2]. These specific, data-driven differentiators directly impact experimental outcomes and must inform any strategic procurement decision.

Patamostat Quantitative Evidence Guide


In Vivo Pancreatitis Efficacy vs. Nafamostat

In a direct, head-to-head comparison of in vivo efficacy in rat and rabbit models of experimental acute pancreatitis, Patamostat (E-3123) demonstrated higher efficacy than nafamostat mesilate [1]. The study's authors explicitly concluded that 'The efficacies of E-3123 in the in vivo experiments were higher than those of nafamostat mesilate' [1].

Acute Pancreatitis In Vivo Pharmacology Protease Inhibition Efficacy Comparison

Trypsin Inhibition Comparison vs. Gabexate

Patamostat exhibits a significantly more potent inhibition of trypsin compared to the analog gabexate. In cross-study analysis, Patamostat inhibits trypsin with an IC50 of 39 nM [1], while gabexate has a reported IC50 of 9.4 µM (9,400 nM) . This represents a greater than 240-fold difference in potency against this primary target.

Trypsin IC50 Protease Inhibitor Potency

Trypsin Inhibition vs. Camostat and Nafamostat

Among closely related synthetic serine protease inhibitors, Patamostat's potency against trypsin is comparable to nafamostat but superior to camostat. Cross-study analysis shows Patamostat inhibits trypsin with an IC50 of 39 nM [1]. Nafamostat has a reported IC50 of 17 nM [2], while camostat has an IC50 of approximately 50 nM [3]. This places Patamostat as a highly potent inhibitor, more effective than camostat but slightly less potent than nafamostat in this specific in vitro assay.

Trypsin IC50 Protease Inhibitor Potency Ranking

Broad-Spectrum Protease Inhibition Profile

Patamostat demonstrates a consistent and broad-spectrum inhibitory profile against key serine proteases implicated in coagulation and inflammation. Its IC50 values are 39 nM for trypsin, 950 nM for plasmin, and 1.9 µM for thrombin [1]. While this specific quantitative panel is not directly compared to a single analog in one study, it defines the compound's unique functional fingerprint, which can be contrasted with the known profiles of other inhibitors like gabexate (e.g., IC50 for thrombin is 110 µM ).

Protease Panel IC50 Thrombin Plasmin Selectivity Profile

Patamostat Research Applications


In Vivo Modeling of Acute Pancreatitis

Patamostat (E-3123) is the preferred tool for in vivo studies of acute pancreatitis where demonstration of robust therapeutic efficacy is required. Its selection is directly supported by head-to-head evidence showing higher in vivo efficacy compared to nafamostat mesilate in reducing mortality and histopathological damage in rat and rabbit models [1].

Potent Trypsin Inhibition in Complex Matrices

For experimental systems requiring potent trypsin inhibition at low concentrations, Patamostat (IC50 = 39 nM) is a scientifically sound choice over weaker inhibitors like gabexate (IC50 = 9.4 µM) [1]. This higher potency (over 240-fold) minimizes the required compound concentration, thereby reducing the risk of off-target effects and solubility issues in cell-based or biochemical assays.

Multi-Protease Inhibition in Coagulation & Inflammation

In research models of disseminated intravascular coagulation (DIC) or other complex inflammatory states, Patamostat offers a validated, broad-spectrum inhibitory profile. Its quantified activity against trypsin (39 nM), plasmin (950 nM), and thrombin (1.9 µM) [1] provides a defined functional fingerprint that is mechanistically suited to disrupt the interconnected protease cascades involved in these pathologies.

Reference Standard for Protease Inhibitor Discovery

Patamostat serves as a well-characterized reference compound for de novo drug design and for benchmarking novel trypsin inhibitors. Its known structure, potency (IC50 = 39 nM), and published in vivo pharmacology make it a reliable standard for comparative studies in both computational and experimental chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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